molecular formula C14H15NO5 B14587197 3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one CAS No. 61348-52-5

3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one

Cat. No.: B14587197
CAS No.: 61348-52-5
M. Wt: 277.27 g/mol
InChI Key: XSNMNPYXWZASTG-UHFFFAOYSA-N
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Description

3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the cyclization of substituted phenols via O-arylation reactions, followed by subsequent cyclization of diaryl ethers . Another approach involves the use of substituted biphenyls, which are cyclized to form the benzofuran ring .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions include oxidized benzofuran derivatives, reduced alcohols and amines, and substituted benzofuran compounds with various functional groups .

Scientific Research Applications

3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound in scientific research and drug development .

Properties

CAS No.

61348-52-5

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

3-amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one

InChI

InChI=1S/C14H15NO5/c1-7(15)6-9(16)10-11(17)14(19-3)13-8(4-5-20-13)12(10)18-2/h4-6,17H,15H2,1-3H3

InChI Key

XSNMNPYXWZASTG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC)N

Origin of Product

United States

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